![molecular formula C4H7NO B1624197 3-Oxa-6-azabicyclo[3.1.0]hexane CAS No. 5834-36-6](/img/structure/B1624197.png)

3-Oxa-6-azabicyclo[3.1.0]hexane

Overview

Description

3-Oxa-6-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocycle . It is an important class of compounds that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

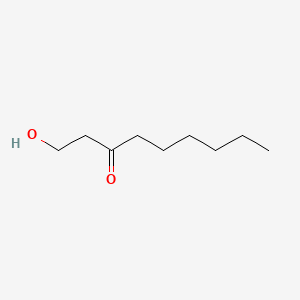

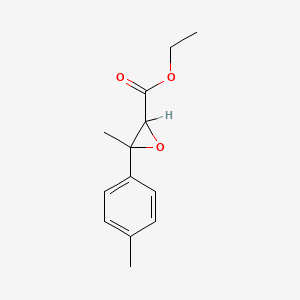

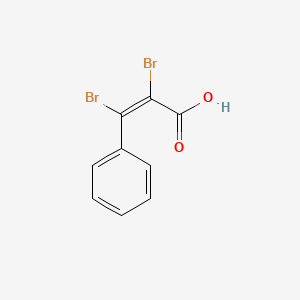

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient and stereospecific approach to the synthesis of structurally constrained aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles has been achieved through the application of the intramolecular cyclopropanation reaction of diazoacetates .Molecular Structure Analysis

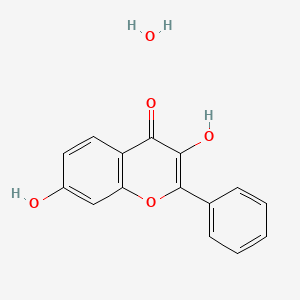

The molecular structure of this compound is characterized by a three-membered ring containing an oxygen atom and a nitrogen atom . The crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane has been reported .Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexanes are synthesized using various transition-metal-catalyzed and transition-metal-free catalytic systems . The reactions involve acyclic or cyclic substrates . More details about the chemical reactions can be found in the referenced papers .Physical and Chemical Properties Analysis

This compound has a molecular weight of 85.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 85.052763847 g/mol and its monoisotopic mass is also 85.052763847 g/mol . The compound is a liquid at room temperature .Scientific Research Applications

Novel Building Blocks in Medicinal Chemistry

Bridged bicyclic morpholines, including 3-oxa-6-azabicyclo[3.1.1]heptane, have been identified as crucial components in medicinal chemistry. These compounds serve as morpholine isosteres, providing similar lipophilicity to morpholine, which is important for drug discovery and development (Walker et al., 2012).

Synthesis of Functionalized Compounds

Research has also been conducted on the synthesis of 3,4-epoxypyrrolines from 6-halo-1-oxa-4-azahexatrienes, showcasing the versatility of these structures in creating highly functionalized compounds. These findings highlight the structural rigidity and potential for post-modification, which is significant for developing novel pharmaceuticals and materials (Smetanin et al., 2020).

Applications in Biological Activity and Drug Design

Bicyclo[3.1.0]hexane derivatives have been explored for their biological activities, including acting as conformationally locked analogues of nucleoside building blocks. This research points towards their potential in drug design, where controlling the conformation of molecules is critical for targeting specific biological pathways (Jimeno et al., 2011).

Anticancer and Antimalarial Activities

Some derivatives of 6-oxa-1-azabicyclo[3.1.0]hexane have been evaluated for their antimalarial activities, showcasing the potential of these compounds in addressing global health challenges like malaria (Ningsanont et al., 2003). Additionally, studies have indicated the anticancer activity of certain 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, underlining the broad spectrum of therapeutic applications for these structures (Filatov et al., 2017).

Gas Hydrate Promotion

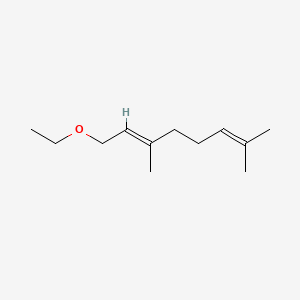

In the field of material science, oxabicyclic compounds have been investigated as novel promoters for gas hydrates, demonstrating their utility beyond medicinal applications. This research suggests potential engineering and scientific applications, particularly in energy storage and retrieval systems (Seol et al., 2020).

Safety and Hazards

Future Directions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research will likely continue to develop efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications .

Mechanism of Action

Target of Action

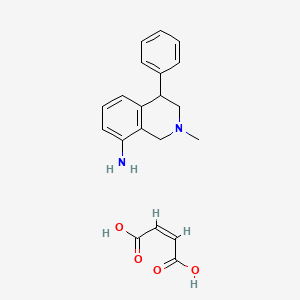

The primary targets of 3-Oxa-6-azabicyclo[31It’s known that the 3-azabicyclo[310]hexane (3-ABH) fragment, which is structurally similar, is often present in various natural and synthetic biologically active compounds . These compounds can act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors .

Mode of Action

The exact mode of action of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

For example, some 3-ABH derivatives are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives show strong binding to plasma proteins and high human intestinal absorption values .

Result of Action

The molecular and cellular effects of 3-Oxa-6-azabicyclo[31Similar 3-abh derivatives have been shown to have various effects, such as high cytotoxicity and promising antitumor activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in various biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-oxa-6-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXORXSKEIVRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(N2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973907 | |

| Record name | 3-Oxa-6-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-36-6 | |

| Record name | 3-Oxa-6-azabicyclo(3.1.0)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxa-6-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxa-6-azabicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-3,3,3-trichloroprop-1-enyl]quinoxaline](/img/structure/B1624119.png)